molecular formula C17H29BCl2N2O2 B15301427 (3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride

(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride

Cat. No.: B15301427
M. Wt: 375.1 g/mol
InChI Key: WTXQOMZGFZEQAA-QCUBGVIVSA-N
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Description

(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached using a Suzuki-Miyaura coupling reaction, which involves a boronic acid derivative and a halogenated aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be used as a probe or ligand in studies involving protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or catalysts. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which (3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dioxaborolane moiety could play a role in binding to specific molecular targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine: The non-dihydrochloride form of the compound.

    (3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine hydrochloride: The monohydrochloride form of the compound.

Uniqueness

The dihydrochloride form of the compound may exhibit unique properties compared to its mono- or non-hydrochloride counterparts. These properties could include differences in solubility, stability, and reactivity, which may influence its suitability for specific applications.

Properties

Molecular Formula

C17H29BCl2N2O2

Molecular Weight

375.1 g/mol

IUPAC Name

(3R)-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C17H27BN2O2.2ClH/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-9-8-15(19)12-20;;/h5-7,10,15H,8-9,11-12,19H2,1-4H3;2*1H/t15-;;/m1../s1

InChI Key

WTXQOMZGFZEQAA-QCUBGVIVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CC[C@H](C3)N.Cl.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCC(C3)N.Cl.Cl

Origin of Product

United States

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